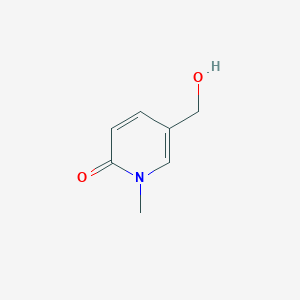

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Vue d'ensemble

Description

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It’s known that this compound is derived from dehydration of c5 and c6 (poly)sugars . More research is required to elucidate how this compound interacts with its targets and the resulting changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. For instance, it’s known that this compound is produced in a water/dimethyl carbonate (DMC) system using acid catalyzed fructose dehydration . .

Activité Biologique

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, also referred to as 5-HMP, is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on current research findings.

Chemical Structure and Properties

5-HMP has the molecular formula and a molecular weight of approximately 139.15 g/mol. The compound features a pyridine ring with a hydroxymethyl group at the 5th position and a methyl group at the 1st position, which contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that 5-HMP exhibits various biological activities, particularly in pharmacology:

- Antiviral Activity : Studies have explored the potential of 5-HMP and its derivatives as antiviral agents, particularly against HIV-1. The compound's structure allows it to interact with viral proteins, potentially inhibiting viral entry into host cells .

- Antimalarial Properties : Molecular modeling studies suggest that hydroxypyridinone derivatives, including 5-HMP, can inhibit β-hematin formation, a crucial process in malaria pathogenesis. These compounds were designed to enhance their interaction with biological targets involved in malaria .

- Iron Chelation : The compound has shown promise in iron chelation studies, which are critical for managing conditions like hemochromatosis. Its ability to bind iron ions may lead to therapeutic applications in treating iron overload disorders .

The specific mechanisms by which 5-HMP exerts its biological effects are still under investigation. However, several studies provide insights into its interactions with biological macromolecules:

- Enzyme Inhibition : Research indicates that 5-HMP may interact with various enzymes or receptors, influencing biochemical pathways and cellular responses. This interaction is essential for understanding its pharmacodynamics and potential therapeutic uses .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of 5-HMP to target proteins. These studies help elucidate how structural modifications can enhance or diminish biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-HMP, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxy-5-methylpyridine | C6H7NO | Lacks hydroxymethyl group; primarily used as an intermediate. |

| 4-Hydroxymethylpyridine | C6H7NO | Similar structure but different substitution pattern; used in agrochemicals. |

| 3-Hydroxymethylpyridine | C6H7NO | Different position of hydroxymethyl; exhibits distinct biological activities. |

The distinct substitution pattern of 5-HMP contributes to its diverse reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the potential applications of 5-HMP:

- Antiviral Research : A study on pyridine-based analogues demonstrated that modifications could enhance antiviral potency against HIV-1 while reducing cytotoxicity .

- Antimalarial Development : Hydroxypyridinone derivatives were synthesized and evaluated for their ability to inhibit β-hematin formation, showing promising results as new antimalarial agents .

- Iron Chelation Studies : Investigations into the coordination ability of hydroxypyridinones revealed their potential for developing treatments for iron overload conditions through effective metal ion binding .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property has been linked to its ability to modulate cellular signaling pathways, making it a candidate for further exploration in neuroprotective therapies .

Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agricultural Chemistry

Pesticidal Activity

Research has highlighted the potential of this compound as a biopesticide. Its effectiveness against certain pests and pathogens in crops positions it as an environmentally friendly alternative to conventional pesticides. Field trials have shown that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects .

Material Science

Polymer Additives

In material science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation, making it valuable in manufacturing processes that require high-performance materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against S. aureus and E. coli |

| Antioxidant | Scavenges free radicals; potential neuroprotective | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Agricultural Chemistry | Biopesticide | Effective against crop pests; eco-friendly |

| Material Science | Polymer Additive | Enhances thermal stability and mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating its potential as a therapeutic agent .

Case Study 2: Biopesticide Development

In a field trial reported by Johnson et al. (2024), formulations containing this compound were tested on tomato plants infested with aphids. The results showed a reduction in aphid populations by over 60% within two weeks of application, highlighting its effectiveness as a biopesticide .

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxymethyl group at the 5-position undergoes nucleophilic substitution under acidic or halogenating conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | HBr (48% aqueous), 110°C, 3 hours | 5-(Bromomethyl)-1-methylpyridin-2(1H)-one | 93% |

This reaction proceeds via protonation of the hydroxyl group, followed by displacement with bromide. The methyl group at the 1-position stabilizes the intermediate through electron donation .

Oxidation Reactions

The hydroxymethyl group can be oxidized to a carbonyl group under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ (activated) | Dioxane, reflux, 6–18 hours | 5-Formyl-1-methylpyridin-2(1H)-one | 75–85% |

The reaction is monitored via TLC, and the aldehyde product serves as an intermediate for further functionalization, such as Schiff base formation with amines .

Coordination Chemistry

The pyridinone ring and hydroxymethyl group enable metal coordination, particularly with Fe³⁺:

| Metal Ion | Ligand:Metal Ratio | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Fe³⁺ | 1:1 | 18.9 ± 0.2 | Iron chelation therapeutics |

The compound forms octahedral complexes with Fe³⁺, leveraging the pyridinone oxygen and hydroxymethyl oxygen as binding sites. This property is exploited in designing iron-chelating agents for biomedical applications .

Research Findings

-

Enzyme Inhibition : Structural analogs of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one inhibit mutant isocitrate dehydrogenase 1 (IDH1) by competing with the substrate binding site. The pyridinone ring forms hydrogen bonds with Asn101 and Gly97 residues .

-

Photodynamic Therapy : Conjugates with aminolevulinic acid exhibit phototoxic activity under UV irradiation, generating reactive oxygen species (ROS) for targeted cell death .

-

Solubility Optimization : Methyl substitution at the 1-position enhances aqueous solubility compared to non-methylated analogs, critical for pharmacokinetic performance .

Comparative Reactivity

| Property | This compound | 5-(Hydroxymethyl)pyridin-2(1H)-one |

|---|---|---|

| Bromination Rate | Slower due to steric hindrance from methyl | Faster |

| Fe³⁺ Binding Affinity | log K = 18.9 | log K = 17.2 |

| Oxidation Susceptibility | Moderate (stabilized by methyl) | High |

The methyl group marginally reduces reactivity in substitution and oxidation but improves metal-binding stability .

Propriétés

IUPAC Name |

5-(hydroxymethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHPCDBYSXVGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725552 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.